molecular formula C19H13N3O5 B11535873 N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide

Cat. No.: B11535873
M. Wt: 363.3 g/mol
InChI Key: RDFGIXVYIVCGKS-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide is a chemical compound with the following structure:

C19H11N3O5\text{C}_{19}\text{H}_{11}\text{N}_3\text{O}_5C19​H11​N3​O5​

. It belongs to the class of benzamides and contains both aromatic and heterocyclic moieties. The compound’s synthesis and applications have garnered scientific interest.

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide involves several steps. While specific methods may vary, a common approach includes the following:

    Acenaphthene Derivative Formation: Start with acenaphthene, which undergoes a series of reactions (such as nitration and reduction) to yield the desired intermediate.

    Benzamide Formation: The intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives to form this compound.

Industrial Production: Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety. detailed industrial methods are proprietary and may not be publicly available.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide can participate in various reactions:

    Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidation of the amino group may lead to imine or amide oxidation products.

Common reagents include reducing agents (such as hydrogen gas over a catalyst), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Chemistry::

  • Used as a building block for more complex molecules.
  • Investigated for its reactivity in various organic transformations.
Biology and Medicine::
  • Potential bioactive properties due to its aromatic and nitro substituents.
  • May interact with biological targets (e.g., enzymes, receptors).
Industry::
  • Limited industrial applications due to its specialized structure.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular components, possibly affecting enzymatic processes or signaling pathways.

Comparison with Similar Compounds

While N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide is unique in its structure, similar compounds include other benzamides and nitro-substituted aromatics.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H13N3O5/c23-19(13-8-14(21(24)25)10-15(9-13)22(26)27)20-17-7-6-12-5-4-11-2-1-3-16(17)18(11)12/h1-3,6-10H,4-5H2,(H,20,23)

InChI Key

RDFGIXVYIVCGKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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